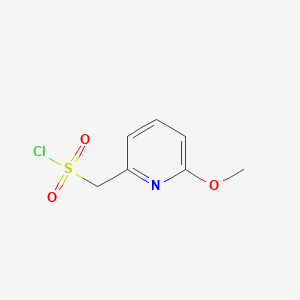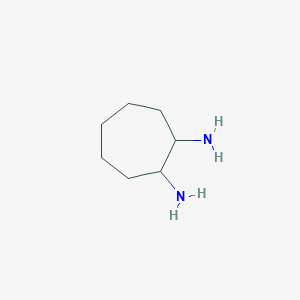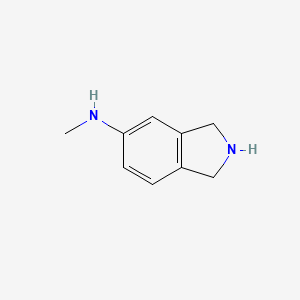
(6-Methoxypyridin-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxypyridin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S. It is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxypyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Result from oxidation reactions.
Applications De Recherche Scientifique
(6-Methoxypyridin-2-yl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the modification of biomolecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of (6-Methoxypyridin-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in modifying molecular structures and studying their biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxypyridin-2-yl)methanesulfonyl chloride
- (3-Methoxypyridin-2-yl)methanesulfonyl chloride
- (2-Methoxypyridin-2-yl)methanesulfonyl chloride
Uniqueness
(6-Methoxypyridin-2-yl)methanesulfonyl chloride is unique due to the position of the methoxy group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties of the compound compared to its isomers .
Propriétés
Formule moléculaire |
C7H8ClNO3S |
|---|---|
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
(6-methoxypyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-4-2-3-6(9-7)5-13(8,10)11/h2-4H,5H2,1H3 |
Clé InChI |
AULNRSZUXUWVDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)
![{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)

amine](/img/structure/B13236995.png)


![5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B13237018.png)


![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one](/img/structure/B13237028.png)
![5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237034.png)

